

comparative study of different microbial strains for lactobionic acid production

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A Comparative Analysis of Microbial Strains for Lactobionic Acid Production

For Researchers, Scientists, and Drug Development Professionals

Lactobionic acid (LBA), a high-value aldonic acid, is gaining significant traction in the pharmaceutical, cosmetic, and food industries due to its exceptional chelating, antioxidant, and moisturizing properties.[1] The biotechnological production of LBA offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis.[2] This guide provides a comparative analysis of various microbial strains utilized for LBA production, supported by experimental data to aid researchers in selecting the most suitable biocatalyst for their specific applications.

Performance Comparison of Microbial Strains

The efficiency of **lactobionic acid** production varies significantly among different microbial species and even between strains of the same species. Key performance indicators for comparison include the final LBA concentration (titer), the conversion yield from lactose, and the production rate (productivity). The following tables summarize the performance of several prominent microbial strains under optimized or specific experimental conditions.



Strain	Substrate (Initial Conc.)	Fermenta tion Mode	LBA Titer (g/L)	LBA Yield (%)	LBA Productiv ity (g/L/h)	Referenc e(s)
Pseudomo nas taetrolens	Lactose (200 g/L)	Shake Flask	180	-	2.5	[3]
Pseudomo nas taetrolens	Sweet Whey	Bioreactor (pH-shift)	-	-	1.12	[4]
Genetically Engineere d P. taetrolens	Lactose	Whole-cell biocatalyst	200	95.6	16.7	[3]
Zymomona s mobilis (immobilize d)	Lactose (700 mmol/L) & Fructose (600 mmol/L)	Bioreactor	~182 (510 mmol/L)	-	-	[5]
Enterobact er cloacae KRICT-1	Lactose (200 g/L)	5L Fermenter	209.3	100	9.97	[2][6]
Psychroba cter sp. 7-8	Lactose	Flask Culture	203.7	97.3	2.83	
Acinetobac ter halotoleran s KRICT-1	Lactose in NB medium + 1% NaCl	Bioreactor	32.1	-	0.22	[7]
Recombina nt E. coli expressing GFOR	Whey- derived Lactose	-	3.2	-	-	



from Z. mobilis

Table 1: Comparative performance of various wild-type and genetically engineered microbial strains for **lactobionic acid** production.

Strain	Temperatur e (°C)	рН	Aeration/Ag itation	Fermentatio n Time (h)	Reference(s
Pseudomona s taetrolens	25	Controlled at 6.5	Aerobic	-	
Zymomonas mobilis (immobilized)	39 - 43	6.4 - 6.8	-	24 (per batch)	[5]
Enterobacter cloacae KRICT-1	35	-	-	-	[2][6]
Acinetobacter halotolerans KRICT-1	30	-	-	-	[7]

Table 2: Optimal fermentation conditions for **lactobionic acid** production by different microbial strains.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are generalized methodologies for LBA production using some of the key microbial strains.

Lactobionic Acid Production by Pseudomonas taetrolens

a. Inoculum Preparation: A loopful of P. taetrolens from a fresh Tryptone Soya agar plate is used to inoculate a 500-mL Erlenmeyer flask containing 100-mL of Tryptone Soya broth



medium. The flask is incubated on an orbital shaker at 250 rpm and 30°C for 24 hours.

b. Fermentation:

- Medium: Sweet whey is a commonly used substrate. For higher titers, a synthetic medium with an initial lactose concentration of up to 200 g/L can be used.[3]
- Bioreactor Setup: Fermentation is typically carried out in a bioreactor with controlled temperature (e.g., 30°C) and pH (maintained at 6.5-6.7).
- Aeration and Agitation: Continuous aeration (e.g., 1 L/min) and agitation (e.g., 120 rpm) are crucial as P. taetrolens is an aerobic bacterium.
- pH Control: A pH-shift strategy can be employed, where the pH is uncontrolled during the growth phase but maintained at 6.5 during the production phase to enhance productivity.[4]
- c. Analytical Methods: The concentrations of **lactobionic acid** and lactose in the samples are determined using high-performance liquid chromatography (HPLC).

Lactobionic Acid Production by Immobilized Zymomonas mobilis

a. Inoculum and Cell Preparation:Zymomonas mobilis is grown in a modified medium containing glucose, yeast extract, and essential salts. The cells are harvested and can be permeabilized and immobilized in calcium alginate beads.[5]

b. Fermentation:

- Substrate: The bioconversion medium contains both lactose and fructose, as the key enzyme, glucose-fructose oxidoreductase (GFOR), simultaneously oxidizes lactose to lactobiono-δ-lactone and reduces fructose to sorbitol.[5]
- Bioreactor Conditions: The process is optimized at a pH range of 6.4-6.8 and a temperature of 39-43°C.[5]
- Immobilized System: The use of immobilized cells allows for repeated batch fermentations,
 with the biocatalyst being reused for multiple cycles.[5]



c. Analytical Methods: Lactobionic acid concentration is determined by HPLC.

Metabolic Pathways and Key Enzymes

The biosynthesis of **lactobionic acid** from lactose involves one or two key enzymatic steps, depending on the microorganism.

In aerobic bacteria like Pseudomonas and Enterobacter, the primary pathway involves a quinoprotein glucose dehydrogenase (GDH). This enzyme, also known as lactose oxidase, directly oxidizes the aldehyde group of the glucose moiety in lactose to a carboxyl group, forming lactobiono- δ -lactone. This lactone is then spontaneously or enzymatically hydrolyzed to **lactobionic acid** by a lactonase.[1]

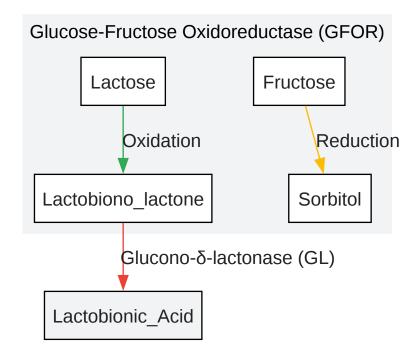


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Lactose oxidation pathway in *Pseudomonas* and *Enterobacter*.

In contrast, the facultative anaerobe Zymomonas mobilis utilizes a different enzymatic system. It employs a periplasmic glucose-fructose oxidoreductase (GFOR) that catalyzes the oxidation of lactose to lactobiono- δ -lactone while simultaneously reducing fructose to sorbitol. The lactone is subsequently hydrolyzed by a glucono- δ -lactonase (GL).[5]





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Lactose bioconversion pathway in *Zymomonas mobilis*.

Concluding Remarks

The selection of a microbial strain for **lactobionic acid** production is a critical decision that depends on various factors, including the desired production scale, available substrate, and downstream processing capabilities. While Pseudomonas taetrolens has been extensively studied and shows high LBA titers, recent research has highlighted the potential of novel isolates like Enterobacter cloacae KRICT-1, which exhibits superior productivity.[2][6] The use of immobilized Zymomonas mobilis offers the advantage of biocatalyst reuse, which can be economically beneficial for large-scale production.[5] Furthermore, genetic engineering strategies have proven effective in significantly enhancing the LBA production capabilities of various strains.[3] This comparative guide serves as a valuable resource for researchers to navigate the landscape of microbial LBA production and to inform the design of efficient and sustainable bioprocesses.

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References

- 1. Multi-Enzymatic Synthesis of Lactobionic Acid Using Wood-Degrading Enzymes Produced by White Rot Fungi PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-production of lactobionic acid: current status, applications and future prospects -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. joaat.com [joaat.com]
- 7. Conversion of Lactose to Lactobionic Acid by Engineered Neurospora crassa
 ProQuest [proquest.com]
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